![molecular formula C13H25NO5Si B2978396 2-Propynyl [3-(Triethoxysilyl)propyl]carbamate CAS No. 870987-68-1](/img/structure/B2978396.png)
2-Propynyl [3-(Triethoxysilyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Chiral Recognition and High-Performance Liquid Chromatography
2-Propynyl [3-(Triethoxysilyl)propyl]carbamate is used in synthesizing cellulose phenylcarbamate derivatives, which are then immobilized on silica gel. This application is significant in high-performance liquid chromatography (HPLC) for chiral recognition. The immobilized chiral packing material (CPM) offers high chiral recognition, improving the chiral separations of various substances, including acidic, neutral, bifunctional, and basic compounds (Ikai, Yamamoto, Kamigaito, & Okamoto, 2006); (Ikai, Yamamoto, Kamigaito, & Okamoto, 2007); (Shen, Liu, Li, Shen, & Okamoto, 2012).
2. Synthesis of Cellulose Carbamate Silica Hybrid Materials
This compound is also utilized in the synthesis of cellulose carbamate silica hybrid materials. These materials are prepared using a homogeneous phase reaction, and their production is characterized by various methods such as FT-IR and TG-DTA. The degree of substitution of the cellulose hydroxyl groups with carbamate groups affects the hydrophilic affinity of these materials, which is crucial for various industrial applications (Amarasekara & Owereh, 2009).
3. Chemosensor Development
The compound finds application in the development of chemosensors. For instance, it is used in the formation of a new organosiloxane precursor that is significant for the sensitive detection of Cu2+ in aqueous solutions. This application is particularly important in the field of environmental monitoring, where detecting trace amounts of heavy metals is crucial (Zhou & Han, 2021).
4. Catalysis in Organic Synthesis
The compound is used as a catalyst in organic synthesis, such as in the oxidative cyanation of aromatic and cyclic tertiary amines. This catalytic activity is crucial for the efficient synthesis of α-amino nitriles, providing an eco-friendly alternative for recycling carbon dioxide (Kumar, Kumar, & Jain, 2013).
5. Antimicrobial Activity
This compound derivatives have shown significant antimicrobial activities. These compounds, especially certain disubstituted pyridine and I-substituted propynyl carbamates, have been evaluated for their effectiveness against a variety of mildews and bacteria, offering potential as antimicrobial agents (Xu Bing-xiang, 2005).
properties
IUPAC Name |
prop-2-ynyl N-(3-triethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5Si/c1-5-11-16-13(15)14-10-9-12-20(17-6-2,18-7-3)19-8-4/h1H,6-12H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMASSMHNNATIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCC#C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870987-68-1 |
Source


|
| Record name | 2-Propynyl [3-(Triethoxysilyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

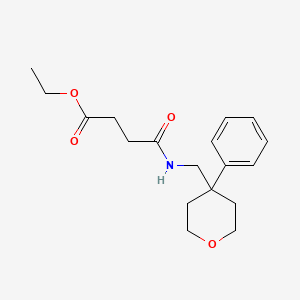
![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)

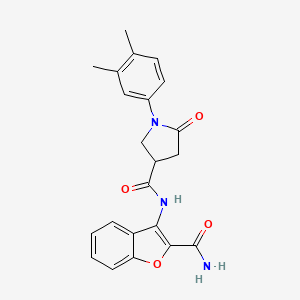
![(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine](/img/structure/B2978324.png)
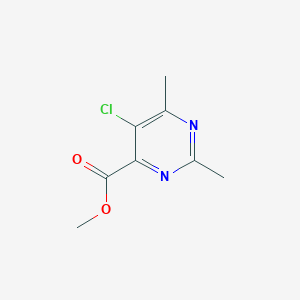
![Tert-butyl N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2978326.png)

![8-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid](/img/structure/B2978328.png)
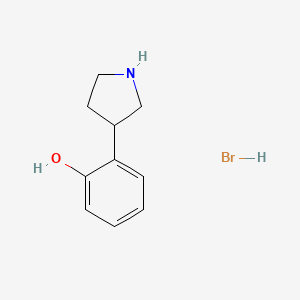
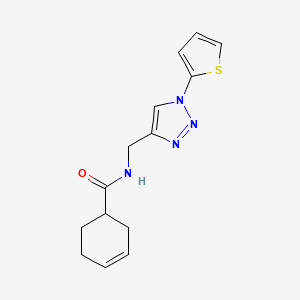
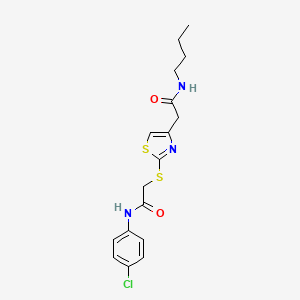
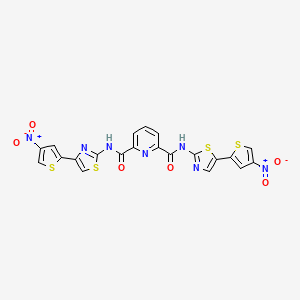
![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)